3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Description
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.203. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
The synthesis and structural characterization of pyrazole derivatives have been a significant area of study. For instance, research on the synthesis of N-substituted pyrazolines from chalcones and hydrazine hydrate in the presence of aliphatic acids has provided insights into the chemical properties and potential applications of these compounds. The crystal structures of these compounds were characterized, revealing the dihedral angles between the pyrazole rings and fluoro-substituted rings, which are critical for understanding their chemical behavior and interaction potentials (Loh et al., 2013).
Pharmacological Potential
The pharmacological potential of pyrazole derivatives has been explored, particularly in the context of cancer therapy. For example, the development of Aurora kinase inhibitors demonstrates the role of such compounds in inhibiting specific enzymes involved in cancer cell proliferation. These inhibitors show promise in treating cancer by targeting the Aurora A kinase, highlighting the therapeutic relevance of fluorophenyl-pyrazole derivatives (ロバート ヘンリー,ジェームズ, 2006).
Fluorescent Properties and Sensing Applications
The fluorescent properties of pyrazole derivatives have also been investigated. Highly fluorescent dyes containing a pyrazolylpyrene chromophore have been studied for their bright fluorescence in solutions and potential applications in sensing strongly acidic environments. These compounds exhibit changes in emission spectra upon protonation, suggesting their utility in fluorescence-based sensors (Wrona-Piotrowicz et al., 2022).
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMCMFWSXRYFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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